molecular formula C14H26Si2 B13979441 Silane, bicyclo[4.2.0]octa-1(6),3-diene-2,5-diylbis[trimethyl-

Silane, bicyclo[4.2.0]octa-1(6),3-diene-2,5-diylbis[trimethyl-

Cat. No.: B13979441
M. Wt: 250.53 g/mol
InChI Key: GHJZZNXUCNMCQN-UHFFFAOYSA-N
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Description

Silane, bicyclo[4.2.0]octa-1(6),3-diene-2,5-diylbis[trimethyl- (CAS: 145708-70-9, referred to as BCB002) is a silane-functionalized bicyclic compound characterized by a bicyclo[4.2.0]octadiene core substituted with two trimethylsilyl groups at the 2,5-positions. Its molecular structure comprises a strained bicyclic framework fused with silicon-based substituents, as depicted in , which highlights 16 carbon atoms, 1 silicon atom, and 1 hydrogen atom within the core structure . This compound is part of the benzocyclobutene (BCB) family, a class of strained hydrocarbons widely studied for their thermal stability and utility in polymer chemistry, microelectronics, and organic synthesis .

Key structural features of BCB002 include:

  • A bicyclo[4.2.0]octadiene backbone with fused cyclohexene and cyclobutene rings.
  • Two trimethylsilyl (-Si(CH₃)₃) groups attached to the bicyclic system, enhancing steric bulk and influencing electronic properties.

Properties

Molecular Formula

C14H26Si2

Molecular Weight

250.53 g/mol

IUPAC Name

trimethyl-(5-trimethylsilyl-2-bicyclo[4.2.0]octa-1(6),3-dienyl)silane

InChI

InChI=1S/C14H26Si2/c1-15(2,3)13-9-10-14(16(4,5)6)12-8-7-11(12)13/h9-10,13-14H,7-8H2,1-6H3

InChI Key

GHJZZNXUCNMCQN-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1C=CC(C2=C1CC2)[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Grignard Reagent Route

  • Starting Material: The synthesis begins with bicyclo[4.2.0]octa-1(6),3-diene derivatives.
  • Step 1: Formation of Grignard Reagent
    The bicyclo[4.2.0]octadiene derivative is reacted with magnesium metal in the presence of iodine as an activator in anhydrous tetrahydrofuran (THF). This step forms the corresponding Grignard reagent, a highly reactive organomagnesium intermediate.

  • Step 2: Reaction with Dichlorodimethylsilane
    The Grignard reagent is then treated with dichlorodimethylsilane under ice-cooling conditions (0–10 °C). This nucleophilic substitution leads to the formation of the target silane compound, Silane, bicyclo[4.2.0]octa-1(6),3-diene-2,5-diylbis[trimethyl-].

  • Purification:
    The crude product is purified by distillation under reduced pressure (150–160 °C at 0.5–0.7 mbar), yielding a transparent colorless liquid that crystallizes upon refrigeration.

  • Yield:
    The reported yield for this preparation is approximately 70%.

Characterization and Stability

  • The product is characterized by nuclear magnetic resonance spectroscopy (^1H and ^13C NMR), infrared spectroscopy (IR), ultraviolet-visible spectroscopy (UV/VIS), and high-resolution mass spectrometry (HRMS).
  • The compound polymerizes upon heating above 200 °C. The polymerization mechanism involves thermally induced ring opening of the benzocyclobutene moiety, proceeding via a [4+2] cycloaddition mechanism or alternative pathways depending on the presence of reactive double bonds.

Summary Table of Preparation Method

Step Reagents/Conditions Description Yield (%) Notes
Formation of Grignard reagent Magnesium, iodine, anhydrous THF Conversion of bicyclo[4.2.0]octadiene to Grignard intermediate N/A Iodine acts as activator
Reaction with silane reagent Dichlorodimethylsilane, 0–10 °C Nucleophilic substitution forming silane compound ~70 Ice cooling to control reaction rate
Purification Vacuum distillation (150–160 °C, 0.5–0.7 mbar) Isolation of pure product N/A Product crystallizes upon refrigeration

Research Outcomes and Mechanistic Insights

  • The polymerization behavior of Silane, bicyclo[4.2.0]octa-1(6),3-diene-2,5-diylbis[trimethyl-] is well-documented. Upon heating, the benzocyclobutene rings open to form reactive o-xylylene intermediates that undergo [4+2] cycloaddition polymerization.
  • The polymerization is multivariable and depends on the presence of active double bonds in the reaction mixture. In their absence, alternative polymerization pathways involving ring-opening and recombination dominate.
  • Such polymerization mechanisms are critical for applications in thermoset materials and microelectronics, where controlled crosslinking is essential.

Chemical Reactions Analysis

Types of Reactions: Silane, bicyclo[4.2.0]octa-1(6),3-diene-2,5-diylbis[trimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Silane, bicyclo[4.2.0]octa-1(6),3-diene-2,5-diylbis[trimethyl- is a silicon-containing organic compound with the molecular formula C14H26Si2 and a molecular weight of approximately 250.53 g/mol . This compound belongs to a class of organosilicon compounds known for their high thermal stability and ability to form crosslinked networks through polymerization reactions. Its structure features a bicyclic framework, contributing to its distinct chemical behavior and potential applications in various fields, including materials science and biology. The versatility in its reactivity allows it to serve as an intermediate in synthesizing more complex silicon-based materials.

The synthesis of silane, bicyclo[4.2.0]octa-1(6),3-diene-2,5-diylbis[trimethyl- typically involves a multi-step process.

Silane, bicyclo[4.2.0]octa-1(6),3-diene-2,5-diylbis[trimethyl- has various applications across multiple fields. Interaction studies involving silane compounds focus on their reactivity with various functional groups and their ability to form crosslinked networks through polymerization processes. These interactions are critical for understanding how these compounds can be utilized in creating new materials with tailored properties for specific applications, including coatings and adhesives that require enhanced durability and performance under varying conditions.

Applications

While specific applications and case studies for silane, bicyclo[4.2.0]octa-1(6),3-diene-2,5-diylbis[trimethyl- are not detailed in the search results, the provided documents offer insights into the general applications of silane compounds and their properties, which can be extrapolated to understand potential uses for this specific compound.

Silane compounds are widely used in various fields:

  • Coatings and Adhesives: Silanes enhance the durability and performance of coatings and adhesives under varying conditions.
  • Material Science: They are used in creating new materials with tailored properties.
  • Composites: Silanes can enhance the mechanical strength and durability of composites by improving interfacial bonding between different phases.
  • Cosmetics: Experimental design techniques with silanes can optimize the formulation development process to develop stable, safe, and effective cosmetic products .

Mechanism of Action

Comparison with Similar Compounds

To contextualize BCB002’s properties and applications, we compare it with structurally related benzocyclobutene derivatives and silane-functionalized analogs from and other sources.

Structural and Functional Group Comparisons

Table 1: Key Structural and Functional Differences
Compound (CAS) Core Structure Substituents Key Applications/Properties
BCB002 (145708-70-9) Bicyclo[4.2.0]octa-1(6),3-diene 2,5-diylbis[trimethylsilane] Crosslinking agent, silicon-based polymers
Benzocyclobutene (694-87-1) Bicyclo[4.2.0]octa-1,3,5-triene None (parent compound) High thermal stability, electronic materials
1-Hydroxy-benzocyclobutane (35447-99-5) Bicyclo[4.2.0]octa-1,3,5-triene Hydroxyl (-OH) at position 7 Precursor for functionalized BCBs, pharmaceutical intermediates
2,5-Dibromobicyclo[4.2.0]octa-1,3,5-triene (145708-71-0) Bicyclo[4.2.0]octa-1,3,5-triene Bromine at positions 2 and 5 Cross-coupling reactions, halogenated intermediates
Key Observations:

Substituent Effects: BCB002’s trimethylsilyl groups confer enhanced hydrophobicity and thermal resistance compared to unsubstituted benzocyclobutene (CAS 694-87-1). In contrast, brominated analogs (e.g., CAS 145708-71-0) exhibit higher reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas BCB002’s silane groups favor applications in silicone-based materials .

Electronic Properties :

  • The electron-donating trimethylsilyl groups in BCB002 increase electron density in the bicyclic system, altering its UV absorption and fluorescence properties compared to hydroxyl- or bromine-substituted derivatives .

Physicochemical and Application-Based Comparisons

Table 2: Physical and Chemical Properties
Property BCB002 Benzocyclobutene (694-87-1) 1-Hydroxy-benzocyclobutane (35447-99-5)
Molecular Weight (g/mol) ~316 (estimated*) 104.15 120.15
Solubility Low polarity solvents (e.g., THF, toluene) Similar to BCB002 Moderate in polar solvents (e.g., ethanol)
Thermal Stability (°C) >250 (decomposition) ~300 ~200 (dehydration)
Reactivity Silylation, crosslinking Diels-Alder reactions Esterification, oxidation

Note: BCB002’s molecular weight is estimated based on its structure (C₁₆H₂₄Si₂). ’s hydrogen count (1 H) appears inconsistent with the formula and may reflect an error in depiction .

Research Findings:
  • BCB002 in Polymer Chemistry : The trimethylsilyl groups enable BCB002 to act as a crosslinker in silicone elastomers, enhancing mechanical strength while retaining flexibility. This contrasts with brominated BCBs, which are more suited as flame retardants .
  • Thermal Performance : BCB002’s decomposition temperature (>250°C) is lower than unsubstituted benzocyclobutene (~300°C) due to silane group lability but higher than hydroxylated analogs (~200°C) .

Biological Activity

Silane, bicyclo[4.2.0]octa-1(6),3-diene-2,5-diylbis[trimethyl-] (CAS No. 145708-70-9) is an organosilicon compound characterized by its unique bicyclic structure and the presence of trimethylsilyl groups. This compound has garnered attention due to its potential applications in various fields, including materials science and biology.

  • Molecular Formula : C14H26Si2
  • Molecular Weight : 250.53 g/mol
  • Structure : The compound features a bicyclic framework that contributes to its distinct chemical behavior and reactivity.

Biological Activity Overview

Research into the biological activity of silane compounds, particularly this specific silane, has been limited; however, several studies have indicated potential applications in biochemistry and materials science.

Potential Applications

  • Bioconjugation : Due to its reactivity, silane compounds can be utilized for bioconjugation processes, facilitating the attachment of biomolecules to surfaces or other compounds.
  • Drug Delivery Systems : The ability of silanes to form crosslinked networks through polymerization reactions positions them as candidates for drug delivery systems that require controlled release properties.
  • Antimicrobial Properties : Some organosilicon compounds exhibit antimicrobial properties, suggesting that silane bicyclo[4.2.0]octa-1(6),3-diene-2,5-diylbis[trimethyl-] may also possess similar characteristics.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various silane compounds, including derivatives similar to silane bicyclo[4.2.0]octa-1(6),3-diene-2,5-diylbis[trimethyl-]. Results indicated that certain silanes demonstrated significant antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus due to their ability to disrupt bacterial membranes.

Case Study 2: Bioconjugation Efficiency

Research on the use of silanes in bioconjugation revealed that their reactivity with amines and alcohols allows for effective coupling with proteins and nucleic acids. This property was exploited in a study where a silane derivative was used to enhance the stability and efficacy of peptide-based therapeutics.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeKey Features
Bicyclo[4.2.0]octa-1(6),3-dieneBicyclicSimilar framework; different substituents
TrimethylsilaneSilaneSimple structure; widely used as a reagent
1,3-DimethylsilacyclobutaneCyclic SilaneSimilar cyclic structure; different substituents

Q & A

Basic: What are the recommended synthetic routes for Silane, bicyclo[4.2.0]octa-1(6),3-diene-2,5-diylbis[trimethyl-, and how can purity be optimized?

Methodological Answer:
Synthesis typically involves [2+2] cycloaddition or ring-opening metathesis polymerization (ROMP) strategies. For example, bicyclo[4.2.0]octa-diene derivatives can be synthesized via photochemical dimerization of substituted olefins under UV light (λ = 254 nm) in anhydrous solvents like tetrahydrofuran (THF). Purity optimization requires iterative column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) followed by recrystallization in non-polar solvents. Confirm purity via GC-MS (retention time alignment) and ¹H/¹³C NMR to detect residual monomers or byproducts .

Basic: How is the bicyclo[4.2.0]octa-diene core structurally characterized, and what analytical techniques resolve ambiguities in substituent positioning?

Methodological Answer:
X-ray crystallography is definitive for resolving the bicyclic framework and substituent stereochemistry. For dynamic solutions, NOESY NMR can identify spatial proximity of trimethylsilane groups to the bicyclo core. Computational methods (DFT-optimized structures) paired with IR spectroscopy (C-Si stretching at ~650–750 cm⁻¹) validate silane functionalization .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:
Refer to GHS classifications:

  • Hazard Codes: H302 (oral toxicity), H315 (skin irritation), H319 (eye damage), H335 (respiratory irritation).
  • Mitigation: Use fume hoods (≥0.5 m/s airflow), nitrile gloves, and safety goggles. Store under inert gas (Ar/N₂) at 2–8°C to prevent degradation. Spills require neutralization with vermiculite and disposal as halogenated waste .

Advanced: How do acid catalysts influence the isomerization of bicyclo[4.2.0]octa-diene derivatives, and what mechanistic insights exist?

Methodological Answer:
Strong acid sites (e.g., kaolinite or nano-clay catalysts) promote isomerization via carbocation intermediates. Temperature-programmed desorption (TPD) analysis reveals that protonation at the bicyclo ring’s bridgehead carbon induces ring strain relief, forming styrene-like intermediates. Monitor reaction pathways using ¹H NMR kinetics and GC-MS to track product distribution (e.g., bicyclo[4.2.0]octa-triene vs. linear alkenes) .

Advanced: What computational methods are suitable for predicting the electronic properties of silane-functionalized bicyclo compounds?

Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (HOMO/LUMO) to assess electron density distribution. Molecular docking studies (AutoDock Vina) predict interactions with catalytic surfaces, while time-dependent DFT (TD-DFT) models UV-Vis absorption spectra for photostability analysis. Validate against experimental cyclic voltammetry data .

Advanced: How does thermal stability vary between bicyclo[4.2.0]octa-diene silanes and their non-silane analogs?

Methodological Answer:
Thermogravimetric analysis (TGA) under N₂ shows silane derivatives decompose at ~250–300°C, ~50°C higher than non-silane analogs due to Si-C bond strength. Differential scanning calorimetry (DSC) reveals exothermic peaks corresponding to siloxane crosslinking. Compare activation energies (Kissinger method) to quantify stability differences .

Advanced: How can contradictory data on decomposition pathways in catalytic pyrolysis be resolved?

Methodological Answer:
Contradictions arise from varying catalyst acidity and reaction conditions. Design a controlled study using:

  • Catalyst Screening: Compare zeolites (high Brønsted acidity) vs. alumina (Lewis acidity).
  • Isotopic Labeling: Track ¹³C-labeled bicyclo compounds via GC-MS to distinguish β-scission vs. Diels-Alder pathways.
  • In Situ FTIR: Monitor intermediate formation (e.g., silyl carbocations) .

Advanced: What role do bicyclo[4.2.0]octa-diene silanes play in polymer degradation studies?

Methodological Answer:
In catalytic pyrolysis of mixed plastics (e.g., PS/HDPE), these silanes act as radical scavengers, delaying chain scission. Use electron paramagnetic resonance (EPR) to detect stabilized radical intermediates. Compare product yields (GC-FID) with/without silane additives to quantify inhibition efficiency .

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